molecular formula C21H27N7O B2607357 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine CAS No. 897758-48-4

4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

カタログ番号: B2607357
CAS番号: 897758-48-4
分子量: 393.495
InChIキー: AJVJIYAVFLJQMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility, including antitumor, antiviral, and kinase inhibitory activities . The structure features:

  • 1-Methyl group at position 1, enhancing metabolic stability.
  • 4-Morpholine at position 4, improving solubility and hydrogen-bonding capacity.

Its synthesis likely involves sequential substitutions: a 4-chloro precursor reacts with morpholine (position 4), followed by introduction of 4-benzylpiperazine (position 6) via nucleophilic displacement .

特性

IUPAC Name

4-[6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-25-19-18(15-22-25)20(27-11-13-29-14-12-27)24-21(23-19)28-9-7-26(8-10-28)16-17-5-3-2-4-6-17/h2-6,15H,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVJIYAVFLJQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives, which are then tethered with various substituents . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

化学反応の分析

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Overview

4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and a morpholine group, contributing to its diverse biological activities.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications:

  • Neuropharmacology : It acts as a ligand for dopamine receptors, which are critical in the treatment of psychiatric disorders such as depression and anxiety. Studies have indicated that it can modulate neurotransmission pathways, providing insights into its use as a neuroprotective agent.
  • Anticancer Research : Derivatives of this compound have been investigated for their anticancer properties. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival .

Biochemical Applications

The compound has shown significant interactions with various enzymes and proteins:

  • MAPK14 Interaction : It has been reported to interact with mitogen-activated protein kinase 14 (MAPK14), influencing cell signaling pathways that are vital for cellular responses to stress and growth factors.
  • Serotonin Receptor Modulation : The ability to influence serotonin receptors, particularly the 5-HT3 receptor, positions this compound as a candidate for further research in treating anxiety-related disorders.

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block for synthesizing more complex molecules in pharmaceutical development. The versatility of the pyrazolo[3,4-d]pyrimidine framework allows for modifications that can enhance biological activity or target specificity.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine:

  • Anxiety Reduction in Animal Models : Research demonstrated that low doses of the compound significantly reduced anxiety-like behaviors in mice models, suggesting its potential utility in treating anxiety disorders.
  • Antitumor Activity : A study focused on the synthesis of new derivatives based on this compound showed promising results against various cancer cell lines, indicating its potential as an anticancer agent through inhibition of key signaling pathways involved in tumor growth .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to act as a selective ligand for dopamine D4 receptors, which are involved in various neurological processes . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and potentially leading to therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 1-Me, 4-morpholine, 6-(4-benzylpiperazinyl) Balanced solubility and receptor affinity Potential kinase/GPCR modulation (inferred)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH2Cl, 1-Me Reactive intermediate for further derivatization Antibacterial, antiproliferative
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-Cl-benzyl), 4-phenylpiperazinyl GPCR35/55 affinity (e.g., GPR35 modulation) Anticancer, anti-inflammatory
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-(diphenylmethyl-piperazinyl), 1-(4-Me-benzyl) High lipophilicity, CNS penetration Kinase inhibition (hypothetical)
4-Morpholinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-morpholine, 1-(4-Me-benzyl) Enhanced solubility vs. chlorinated analogs Antiviral (Formycin analog)

Key Insights

Position 4 Substituents :

  • Morpholine (target compound) improves aqueous solubility compared to chlorine () or phenylpiperazine (). This may enhance oral bioavailability .
  • Chlorine () facilitates nucleophilic substitution but reduces metabolic stability.

Chloromethyl () is a reactive handle for further modifications but may confer cytotoxicity.

Biological Implications: Benzylpiperazine derivatives (e.g., ) show affinity for GPCRs linked to inflammation and cancer .

Research Findings and Pharmacological Potential

  • Synthetic Accessibility : The target compound’s synthesis is feasible via two-step substitutions from a 4-chloro precursor, similar to methods in and .
  • Structure-Activity Relationship (SAR) :
    • Morpholine at position 4 reduces logP vs. benzhydryl (), favoring CNS or systemic distribution.
    • Benzylpiperazine at position 6 may enhance selectivity for kinase targets (e.g., PI3K/Akt pathway) .
  • Unresolved Questions: Limited data exist on the target compound’s specific activity. However, analogs with 4-morpholine and 6-piperazine groups () show promise in preclinical models .

生物活性

The compound 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The pyrazolo[3,4-d]pyrimidine core, combined with a benzylpiperazine moiety, suggests diverse pharmacological properties, particularly in the context of cancer treatment and receptor modulation.

Chemical Structure

The molecular structure can be summarized as follows:

Property Details
IUPAC Name 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Molecular Formula C25H29N7
Molecular Weight 429.54 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly dopamine receptors. It acts as a ligand that modulates receptor activity, influencing several signaling pathways that are crucial in neurological and oncological contexts. The structural similarity to ATP suggests that it may also interact with kinases involved in cell proliferation and survival.

Biological Activities

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets .
  • Neurological Effects : The benzylpiperazine group enhances the affinity for dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and depression.
  • Kinase Inhibition : This compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Compounds with similar scaffolds have been reported to show significant inhibition against CDK1 and CDK2 .

Case Studies

A review of recent literature highlights several case studies involving similar compounds:

  • Study on Anticancer Properties : A study published in October 2023 reported that a phenylpyrazolo[3,4-d]pyrimidine derivative effectively inhibited MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration . This provides evidence for the potential efficacy of compounds like 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine in oncology.
  • Receptor Binding Studies : Research indicated that modifications to the pyrazolo[3,4-d]pyrimidine core could enhance selectivity for specific receptor subtypes, thereby improving therapeutic profiles while reducing side effects associated with less selective agents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。